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molecular formula C7H5ClF3N B1214093 4-Chloro-2-(trifluoromethyl)aniline CAS No. 445-03-4

4-Chloro-2-(trifluoromethyl)aniline

Cat. No. B1214093
M. Wt: 195.57 g/mol
InChI Key: CVINWVPRKDIGLL-UHFFFAOYSA-N
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Patent
US04008278

Procedure details

VPC assay of the organic product revealed the following composition (15% XE 60 column packing; 120° C-250° C; 4°/min.): o-aminobenzotrifluoride (13.1 wt. %; 25.94 grams; 0.161 mole; 83.9% conversion); 2-amino-5-chlorobenzotrifluoride, 53.5 wt. %; 105.9 grams or 64.5% corrected yield); and, 2-amino-3,5-dichlorobenzotrifluoride, 33.3 wt. %; 65.93 grams or 34.2% corrected yield). A trace of 2-amino-3-chlorobenzotrifluoride was produced.
Quantity
25.94 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
NC1C=CC=CC=1C(F)(F)F.NC1C=CC(Cl)=CC=1C(F)(F)F.[NH2:24][C:25]1[C:30]([Cl:31])=[CH:29][C:28](Cl)=[CH:27][C:26]=1[C:33]([F:36])([F:35])[F:34]>>[NH2:24][C:25]1[C:30]([Cl:31])=[CH:29][CH:28]=[CH:27][C:26]=1[C:33]([F:36])([F:34])[F:35]

Inputs

Step One
Name
Quantity
25.94 g
Type
reactant
Smiles
NC1=C(C=CC=C1)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=C1)Cl)C(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=C1Cl)Cl)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
120° C-250° C
CUSTOM
Type
CUSTOM
Details
105.9 grams or 64.5% corrected yield)
CUSTOM
Type
CUSTOM
Details
65.93 grams or 34.2% corrected yield)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1Cl)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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